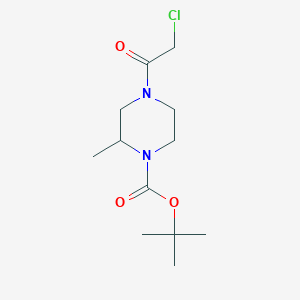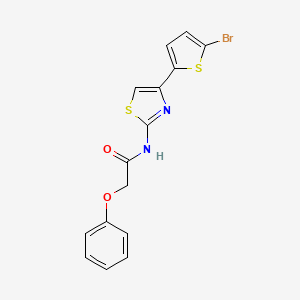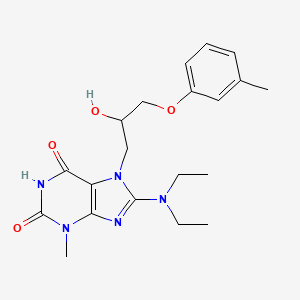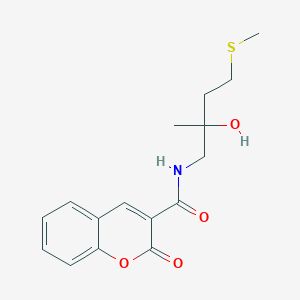![molecular formula C19H20N4O2S3 B2482043 N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-58-4](/img/structure/B2482043.png)
N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The scientific interest in heterocyclic compounds, particularly those containing pyrimidine and thiazolo[4,5-d]pyrimidine rings, stems from their broad range of biological activities and applications in medicinal chemistry. These compounds often exhibit potent antitumor, antimicrobial, and anti-inflammatory activities due to their unique molecular structures and reactivity (Edrees & Farghaly, 2017).
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multistep reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones was accomplished through reactions involving 2-dimethylaminomethylenebenzosuberone with amino-thioxo-pyrimidinones and subsequent cyclization steps (Edrees & Farghaly, 2017).
Molecular Structure Analysis
Molecular structure analysis of these compounds often employs techniques such as NMR, IR, and X-ray single-crystal determination to elucidate their geometries, bonding, and configurations. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate's structure was comprehensively characterized, highlighting the importance of theoretical and experimental methods in confirming molecular structures (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
The reactivity of thiazolo[4,5-d]pyrimidin-5-yl compounds with various reagents can lead to a wide range of derivatives, showcasing their versatile chemical properties. These reactions often involve cyclocondensation, nucleophilic substitution, and electrophilic addition, enabling the synthesis of compounds with potential biological activities (Desenko et al., 1998).
Scientific Research Applications
Synthesis and Potential Anticancer Agents
The compound has been utilized in the synthesis of novel heterocyclic compounds exhibiting moderate to high anticancer activity against various cancer cell lines. For instance, Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles demonstrating significant anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the potential of such compounds in cancer therapy Abdelhamid et al., 2016.
Antimicrobial Applications
El Azab and Abdel-Hafez (2015) developed novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which were screened for in vitro antimicrobial activity. The compounds showed promising biological activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents El Azab & Abdel-Hafez, 2015.
Insecticidal Properties
Research by Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, showing insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's utility in developing novel insecticides Fadda et al., 2017.
Synthesis of Derivatives with Varied Biological Activities
The versatility of the compound extends to the synthesis of various derivatives with potential biological activities. For instance, Annareddygari et al. (2022) demonstrated the efficient synthesis of thiazole fused triazolo[4,5-d]pyrimidin-7-ones, showing potent inhibition against several pathogenic microorganisms, underscoring the compound's broad applicability in medicinal chemistry Annareddygari et al., 2022.
Mechanism of Action
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-11-6-2-5-9-13(11)23-16-15(28-19(23)26)17(25)22-18(21-16)27-10-14(24)20-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUVJYQRPNTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
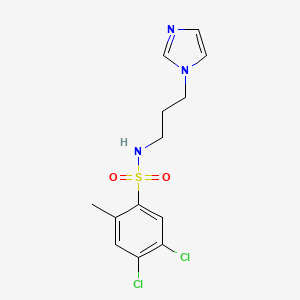
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)
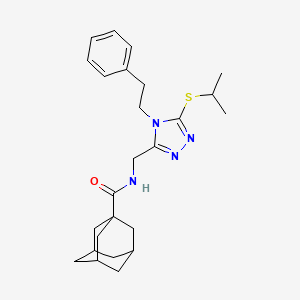
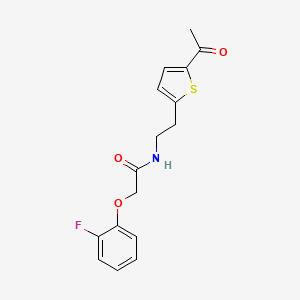
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)
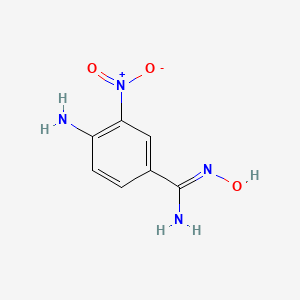
![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)
